![molecular formula C19H20ClNO2 B4812195 3-chloro-N-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-4-methylaniline](/img/structure/B4812195.png)
3-chloro-N-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-4-methylaniline
Descripción general
Descripción
3-chloro-N-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-4-methylaniline is an organic compound with a complex structure that includes a chloro group, an ethoxy group, a prop-2-yn-1-yloxy group, and a methylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-4-methylaniline typically involves multiple steps. One common route starts with the preparation of 3-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde, which is then subjected to further reactions to introduce the ethoxy and methylaniline groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-4-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while substitution could introduce a new functional group in place of the chloro group.
Aplicaciones Científicas De Investigación
3-chloro-N-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-4-methylaniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-4-methylaniline involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
- 4-(prop-2-yn-1-yloxy)benzonitrile
- 3,5-dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde
Uniqueness
3-chloro-N-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-4-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
3-chloro-N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-4-10-23-18-9-7-15(11-19(18)22-5-2)13-21-16-8-6-14(3)17(20)12-16/h1,6-9,11-12,21H,5,10,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWJHBGLXFXQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)C)Cl)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylbenzyl)-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4812112.png)
![1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4812114.png)
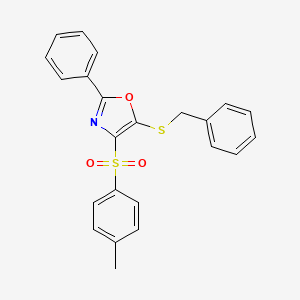
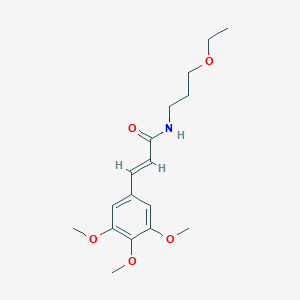

![PROPAN-2-YL 5-CARBAMOYL-2-(2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4812132.png)
![N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4812133.png)
![Ethyl 1-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B4812142.png)
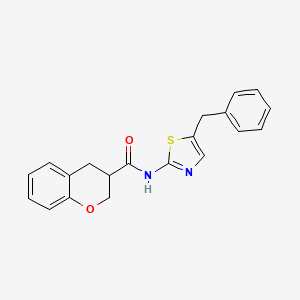
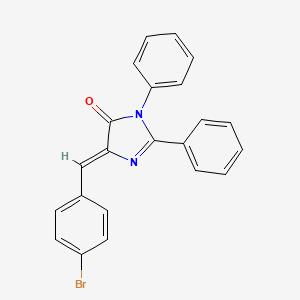
![methyl 5-benzyl-2-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4812174.png)
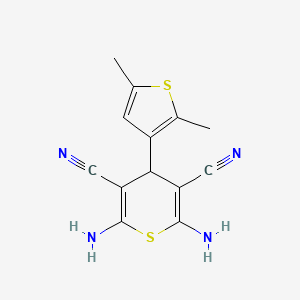
![N-(3-ETHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE](/img/structure/B4812189.png)
![3,5-dichloro-4-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4812203.png)
